2-amino-N-hydroxypentanamide
Description
Overview of Hydroxamic Acid Chemical Class in Research
Hydroxamic acids are a class of organic compounds characterized by the functional group R-C(=O)N(R')OH. wwpdb.org They can be considered N-hydroxy derivatives of amides. acs.org This functional group imparts a range of important chemical and biological properties, making hydroxamic acids a subject of considerable research interest. clockss.org A key feature of hydroxamic acids is their ability to act as potent chelators of metal ions, particularly iron(III) and zinc(II). acs.orgbeilstein-journals.org This chelating ability is central to many of their biological functions. beilstein-journals.org
In the realm of scientific research, hydroxamic acids have demonstrated a wide spectrum of biological activities, including roles as antimicrobial, antifungal, and antitumor agents. wwpdb.org Their capacity to inhibit various enzymes, especially metalloenzymes, is a significant area of investigation. rcsb.org For instance, some hydroxamic acid derivatives are known inhibitors of matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), enzymes that are implicated in cancer progression. clockss.orgbeilstein-journals.org The versatility of the hydroxamic acid moiety has led to its incorporation into a variety of molecular scaffolds, resulting in a large number of synthetic derivatives with diverse therapeutic potential. iupac.org
Hydroxamic acids can exist in two tautomeric forms: the keto form, which is more stable in acidic conditions, and the iminol form, which is favored in basic media. acs.org They are generally weak acids, and their deprotonated form, the hydroxamate anion, is responsible for their strong metal-chelating properties. acs.orgacs.org
Significance of Alpha-Amino Hydroxamic Acid Derivatives in Academic Inquiry
Alpha-amino hydroxamic acids are a specific subset of hydroxamic acids that feature an amino group on the carbon atom adjacent (the alpha-position) to the hydroxamic acid functional group. This structural arrangement is of particular significance in medicinal chemistry and biochemical research. The presence of the α-amino group can influence the molecule's biological activity and its interactions with biological targets. researchgate.net
A primary focus of academic inquiry into α-amino hydroxamic acid derivatives is their role as enzyme inhibitors. rsc.org The combination of the metal-chelating hydroxamic acid group and the amino acid-like backbone allows these molecules to target the active sites of specific metalloenzymes. researchgate.net For example, they have been investigated as inhibitors of enzymes like histidine decarboxylase and 3,4-dihydroxyphenylalanine decarboxylase. rsc.org The amino acid side chain can be varied to achieve specificity for the target enzyme's binding pocket, while the hydroxamic acid group coordinates with the metal cofactor, typically a zinc ion, in the enzyme's active site, leading to inhibition. rcsb.org
Furthermore, α-amino hydroxamic acid derivatives can serve as building blocks in the synthesis of more complex molecules and peptidomimetics. psu.edu Their study provides insights into enzyme mechanisms and can lead to the development of new therapeutic agents for a variety of diseases. hmdb.ca Research has shown that the stereochemistry of the α-amino group is often crucial for biological activity, highlighting the importance of stereoselective synthesis in this area.
Structural Elucidation and Precise Academic Naming Convention of 2-Amino-N-hydroxypentanamide
The compound this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. The name precisely describes its molecular structure. "Pentanamide" indicates a five-carbon amide. "2-amino" specifies that an amino group (-NH2) is attached to the second carbon of the pentanamide (B147674) chain (the alpha-carbon). "N-hydroxy" signifies that a hydroxyl group (-OH) is attached to the nitrogen atom of the amide group, forming the hydroxamic acid functionality.
Synonyms for this compound include DL-Norvaline hydroxamate and 2-aminopentanohydroxamic acid. The structure consists of a central aliphatic chain of three carbons, with a terminal methyl group. At the other end, the carbonyl group of the amide is attached to a nitrogen atom which is, in turn, bonded to a hydroxyl group. The alpha-carbon is bonded to both the amino group and the carbonyl carbon.
The definitive structural elucidation of this compound would rely on a combination of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the carbon skeleton and the number and connectivity of protons. The chemical shifts would be characteristic of the different chemical environments of the protons and carbons in the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy would identify the key functional groups. Characteristic absorption bands would be expected for the N-H stretches of the amino group, the O-H stretch of the hydroxamic acid, the C=O stretch of the amide, and the N-O stretch.
Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming the structure.
Table 1: Structural and Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₅H₁₂N₂O₂ |
| Molecular Weight | 132.16 g/mol |
| Key Functional Groups | Alpha-amino group (-NH₂), Hydroxamic acid (-C(=O)NHOH) |
| Synonyms | DL-Norvaline hydroxamate, 2-aminopentanohydroxamic acid |
Historical Context of Research on Analogous Hydroxamate Structures in Fundamental Biochemistry
The history of hydroxamic acid research in biochemistry is deeply intertwined with the study of iron metabolism. In the mid-20th century, scientists began to unravel how microorganisms acquire iron, an essential nutrient, from their environment, where it often exists in an insoluble ferric (Fe³⁺) form. This led to the discovery of siderophores (from the Greek for "iron bearers"), which are small, high-affinity iron-chelating compounds secreted by bacteria, fungi, and plants. clockss.org
Some of the earliest and most well-characterized siderophores were found to be hydroxamates. For instance, the discovery of ferrichrome from fungi in the early 1950s and the subsequent elucidation of its cyclic peptide structure containing three hydroxamate groups was a landmark in the field. acs.org Another pivotal discovery was desferrioxamine B from Streptomyces pilosus in 1960, a linear trihydroxamate that has since become a clinically important iron-chelating drug. acs.org
These early studies on hydroxamate siderophores were fundamental to understanding several key biochemical processes:
Microbial Iron Acquisition: The research established the "siderophore concept," a novel mechanism of nutrient uptake involving extracellular chelation followed by receptor-mediated transport of the iron-siderophore complex into the cell. clockss.org
Coordination Chemistry in Biology: The study of iron-hydroxamate complexes provided some of the first detailed insights into how biological systems utilize specific organic ligands to bind and transport metal ions.
Enzymology: The potent and specific nature of the hydroxamate-iron interaction spurred interest in hydroxamic acids as potential inhibitors of metalloenzymes, laying the groundwork for their later development as therapeutic agents. Early work demonstrated that hydroxamic acid analogues could inhibit enzymes like urease.
The investigation of these naturally occurring hydroxamate structures provided a rich historical foundation for the subsequent synthesis and study of simpler analogues, including alpha-amino hydroxamic acids like this compound, in the pursuit of understanding and manipulating biochemical pathways.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-hydroxypentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-2-3-4(6)5(8)7-9/h4,9H,2-3,6H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQDCRINEFTEGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401309489 | |
| Record name | 2-Amino-N-hydroxypentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36207-49-5 | |
| Record name | 2-Amino-N-hydroxypentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36207-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N-hydroxypentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization for Academic Research
Established Synthetic Pathways for 2-Amino-N-hydroxypentanamide and Related Alpha-Amino Hydroxamates
The synthesis of alpha-amino hydroxamates can be achieved through several established chemical and biochemical routes. These methods are generally applicable to a wide range of amino acid precursors, including the valine-derived scaffold of this compound.
Direct Acylation Reactions
Direct acylation methods involve the reaction of an activated carboxylic acid derivative with hydroxylamine (B1172632). A common strategy is the use of acyl chlorides or mixed anhydrides derived from the corresponding N-protected alpha-amino acid. For the synthesis of this compound, the amino group of pentanoic acid would first be protected, for example, with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group. The protected amino acid is then converted to a more reactive species, such as an acyl chloride using reagents like thionyl chloride or oxalyl chloride. This activated intermediate can then react with hydroxylamine to form the desired hydroxamic acid. The protecting group is subsequently removed under appropriate conditions to yield this compound.
Another approach involves the in-situ activation of the carboxylic acid. Reagents such as ethyl chloroformate can be used to form a mixed anhydride, which then readily reacts with hydroxylamine. This one-pot method offers mild reaction conditions.
Amide Coupling Strategies
Amide coupling reactions are widely employed in peptide synthesis and are readily adaptable for the formation of hydroxamic acids. These methods utilize a variety of coupling reagents to facilitate the condensation of a carboxylic acid with an amine, in this case, hydroxylamine. For the synthesis of this compound, an N-protected amino acid is treated with a coupling reagent and hydroxylamine in a suitable solvent.
Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. researchgate.net Other effective coupling reagents include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and aminium salts such as (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). researchgate.net These reagents have demonstrated high efficiency in the formation of amide bonds under mild conditions. researchgate.net The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and preserve the stereochemical integrity of the alpha-carbon.
| Coupling Reagent Class | Examples | Additives | Key Features |
| Carbodiimides | DCC, DIC, EDC | HOBt, DMAP | Widely used, can cause racemization which is minimized by additives. researchgate.net |
| Phosphonium Salts | BOP, PyBOP, PyAOP | - | Highly effective, particularly for sterically hindered couplings. researchgate.net |
| Aminium/Uronium Salts | HBTU, HATU, TSTU | DIPEA | Efficient and fast reactions, commonly used in solid-phase synthesis. |
This table provides a summary of common amide coupling reagent classes applicable to the synthesis of alpha-amino hydroxamates.
Enzymatic Synthesis Approaches and Biocatalysis for Hydroxamic Acids
Biocatalytic methods offer a green and often stereoselective alternative to traditional chemical synthesis. Enzymes such as lipases and amidases have been utilized for the synthesis of hydroxamic acids under mild reaction conditions. researchgate.net Lipases can catalyze the aminolysis of esters with hydroxylamine to produce hydroxamic acids. For instance, a methyl or ethyl ester of N-protected 2-aminopentanoic acid could serve as a substrate for a lipase-catalyzed reaction with hydroxylamine.
Amidases have also been employed in the enantioselective synthesis of hydroxamic acids from racemic amides. This approach could potentially be used to resolve a racemic mixture of 2-aminopentanamide, converting only one enantiomer to the corresponding hydroxamic acid. Dynamic kinetic resolution, combining a non-stereoselective nitrile hydratase with an enantioselective amidase and a racemase, has been successfully used to synthesize chiral alpha-amino acids from racemic alpha-aminonitriles, a strategy that could be adapted for alpha-amino hydroxamate synthesis. researchgate.net
Strategies for Modifying the this compound Scaffold for Research Probes
The this compound scaffold can be systematically modified to develop research probes, for example, for studying enzymes like histone deacetylases (HDACs). mdpi.com The typical pharmacophore of such probes consists of a zinc-binding group (the hydroxamic acid), a linker, and a cap group that interacts with the surface of the target protein. researchgate.net
Introduction of Varied Linker Lengths and Cap Groups
The cap group is responsible for interactions with the surface of the enzyme's active site and is a key determinant of inhibitor selectivity. researchgate.net A wide variety of cap groups can be introduced, often through amide bond formation with the amino group of the this compound scaffold. These can range from simple aromatic rings to more complex polycyclic and heterocyclic systems. For example, in the context of HDAC inhibitors, bulky aromatic groups have been shown to confer selectivity for certain HDAC isoforms. researchgate.net
| Component | Function | Examples of Modifications |
| Linker | Connects the zinc-binding group to the cap group; influences binding affinity and selectivity. nih.gov | Alkyl chains of varying lengths, cinnamoyl groups, incorporation of amide bonds. nih.gov |
| Cap Group | Interacts with the surface of the enzyme's active site; a primary driver of selectivity. researchgate.net | Phenyl, substituted phenyl, naphthyl, adamantyl, heteroaromatic rings (e.g., pyrazole, triazole). nih.govnih.gov |
This table outlines the roles of linkers and cap groups in the design of hydroxamic acid-based research probes and provides examples of common modifications.
Coordination Chemistry and Metal Chelation Research
Fundamental Principles of Hydroxamate-Metal Ion Interactions
Hydroxamic acids are a class of organic compounds that are well-known for their ability to form stable complexes with a variety of metal ions. This chelating capability is primarily attributed to the hydroxamate functional group, -C(=O)N(OH)-. The interaction with metal ions typically involves the deprotonation of the hydroxyl group (-OH), creating a hydroxamate anion. This anion then acts as a bidentate ligand, coordinating with a metal ion through both the carbonyl oxygen and the deprotonated hydroxyl oxygen, forming a stable five-membered ring structure. This is often referred to as (O,O)-type coordination. nih.govscientificeminencegroup.com
The formation and stability of these metal-hydroxamate complexes are influenced by several factors, including the nature of the metal ion, the pH of the solution, and the presence of other functional groups on the hydroxamic acid molecule. nih.gov For instance, "hard" metal ions tend to favor coordination with oxygen donor atoms, making the (O,O) chelation common. nih.gov In some cases, particularly under specific pH conditions or with certain "soft" metals, coordination can also occur through the nitrogen atom of the hydroxamate group. nih.gov
The presence of an additional donor group, such as the α-amino group in 2-amino-N-hydroxypentanamide, can significantly alter the complexation behavior, leading to different coordination modes. nih.gov
Chelation Modes and Structural Characterization of Metal Complexes (e.g., (N,N)-type, (O,O)-type chelates)
As mentioned, hydroxamic acids typically form (O,O)-type chelates with metal ions. nih.gov However, the presence of the α-amino group in this compound introduces the possibility of alternative coordination modes. One such mode is the formation of a five-membered (N,N)-type chelate ring involving the amino nitrogen and the deprotonated hydroxamate nitrogen. nih.gov
Studies on this compound and related α-aminohydroxamic acids have shown that the ligands bind to metals through the nitrogen atom of the α-amino group and the deprotonated NHO⁻ group of the hydroxamate moiety. rsc.orgrsc.org This suggests a preference for the (N,N)-type chelation in these systems. It has been proposed that the resulting square-planar complexes may be stabilized by intermolecular hydrogen bonds involving the uncoordinated carbonyl oxygen atom. rsc.org The actual coordination mode that is adopted depends on a variety of factors, including the properties of the metal ion and the pH of the solution. nih.gov
Influence of the Alpha-Amino Group on Metal Coordination Specificity
The α-amino group plays a pivotal role in the metal coordination chemistry of this compound. Its presence significantly enhances the versatility of the ligand, allowing for different chelation modes beyond the typical (O,O) coordination of simple hydroxamates. nih.gov This ability to form stable (N,N)-type chelates can lead to complexes with different stabilities and structures compared to those formed with hydroxamic acids lacking the amino group.
The position of the amino group relative to the hydroxamate function is also critical. For α-amino acid derivatives, the formation of a 5-membered (N,N) chelate ring is possible. In contrast, β- and γ-amino acid derivatives can form 6- and 7-membered rings, respectively. nih.gov The size of the chelate ring has a direct impact on the stability of the resulting complex, with 5- and 6-membered rings generally being the most stable. The decreasing stability of the (Namino, Nhydr) chelate with increasing ring size has been demonstrated in related systems. nih.gov
Mechanistic Investigations of Biological Interactions in Vitro and Non Human Models
Enzyme Inhibition Studies of 2-Amino-N-hydroxypentanamide and its Derivatives
Research into the enzyme inhibitory properties of this compound and related hydroxamic acid derivatives has revealed a broad spectrum of activity. The following sections detail the findings of these studies on specific classes of zinc-dependent metalloenzymes and other enzymes.
The ability of hydroxamic acids to act as potent inhibitors of zinc-dependent metalloenzymes is well-documented. This inhibitory action is primarily attributed to the hydroxamic acid functional group, which can effectively chelate the zinc ion within the enzyme's active site, thereby disrupting its catalytic activity.
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histones and other proteins. The aberrant activity of HDACs has been implicated in various diseases, including cancer, making them an important therapeutic target. Hydroxamic acid-based compounds are among the most potent classes of HDAC inhibitors.
While specific inhibitory data for this compound against individual HDAC isoforms is not extensively available in the reviewed literature, studies on structurally related hydroxamic acid derivatives provide significant insights into their potential as HDAC inhibitors. For instance, a novel series of potent chiral inhibitors of HDACs containing an oxazoline (B21484) capping group and an N-(2-aminophenyl)-benzamide unit demonstrated class I selectivity and potent inhibition of HDAC3-NCoR2. One compound from this series, 15k , exhibited IC50 values of 80 nM, 110 nM, and 6 nM for HDAC1, HDAC2, and HDAC3-NCoR2, respectively. This compound showed weak inhibition of other HDAC isoforms, with IC50 values greater than 100,000 nM for HDAC4, 5, 6, 7, and 9, 25,000 nM for HDAC8, and over 4,000 nM for HDAC10 nih.gov.
Another study on pyrimidine-based hydroxamic acids identified N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide as a potent inhibitor of both HDAC4 and HDAC8, with IC50 values of 16.6 µM and 1.2 µM, respectively monash.edunih.gov. Furthermore, research on arctigenin (B1665602) derivatives incorporating a hydroxamic acid moiety revealed a compound, B7 , with selective inhibitory activity against HDAC1, HDAC2, and HDAC3, with IC50 values of 261.1 nM, 130.7 nM, and 298.7 nM, respectively. This compound also showed mild inhibition of HDAC10 with an IC50 of 1746.0 nM nih.gov.
Table 1: Inhibitory Activity of Selected Hydroxamic Acid Derivatives against HDAC Isoforms
| Compound | HDAC1 (IC50) | HDAC2 (IC50) | HDAC3-NCoR2 (IC50) | HDAC8 (IC50) | HDAC10 (IC50) | Reference |
|---|---|---|---|---|---|---|
| 15k | 80 nM | 110 nM | 6 nM | 25,000 nM | > 4,000 nM | nih.gov |
| B7 | 261.1 nM | 130.7 nM | 298.7 nM | - | 1746.0 nM | nih.gov |
| N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide | - | - | - | 1.2 µM | - | monash.edunih.gov |
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their activity is crucial in physiological processes like tissue remodeling, but their dysregulation is associated with diseases such as cancer and arthritis. The hydroxamic acid group is a well-established zinc-binding group utilized in the design of MMP inhibitors.
Studies on N-hydroxybutanamide derivatives, which share a similar core structure with this compound, have demonstrated their potential as MMP inhibitors. For example, an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide was found to inhibit MMP-2, MMP-9, and MMP-14 with IC50 values in the range of 1–1.5 μM nih.gov. In another study, hydroxamate-based peptides designed to interact with both the active site and exosite domains of MMP-2 showed inhibitory activity with IC50 values ranging from 10 to 100 μM.
The general structure of these inhibitors often consists of a zinc-binding group (the hydroxamate), a linker, and a scaffold that interacts with the substrate-binding pockets of the enzyme, contributing to potency and selectivity. The amino group in this compound could potentially be functionalized to create derivatives with enhanced interactions within the MMP active site.
Table 2: Inhibitory Activity of Selected Hydroxamic Acid Derivatives against MMPs
| Compound | MMP-2 (IC50) | MMP-9 (IC50) | MMP-14 (IC50) | Reference |
|---|---|---|---|---|
| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | 1–1.5 µM | 1–1.5 µM | 1–1.5 µM | nih.gov |
| Hydroxamate-based peptides | 10–100 µM | - | - | |
Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanin (B1238610) biosynthesis. Inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. The ability of the hydroxamic acid moiety to chelate metal ions extends to the copper ions in the active site of tyrosinase.
Research has shown that amino acid hydroxamates can act as tyrosinase inhibitors. A study investigating various amino acid hydroxamates found that glycine (B1666218) hydroxamate was the most effective inhibitor of mushroom tyrosinase nih.gov. This suggests that other amino acid hydroxamates, such as this compound, could also exhibit inhibitory activity against this enzyme. The inhibition is thought to occur through the chelation of the copper ions in the tyrosinase active site by the hydroxamic acid group.
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. In pathogenic bacteria like Helicobacter pylori, urease activity is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach. Therefore, urease inhibitors are considered potential therapeutic agents for the treatment of H. pylori infections.
Hydroxamic acid derivatives of amino acids have been identified as potent inhibitors of urease. A study on the inhibitory effects of nineteen α-aminoacyl hydroxamic acids on jack bean urease found that methionine-hydroxamic acid was the most powerful inhibitor, with an I50 value of 3.9 x 10-6 M. Phenylalanine-, serine-, alanine-, glycine-, histidine-, threonine-, leucine-, and arginine-hydroxamic acids also demonstrated significant inhibitory activity. The study noted that the α-amino group did not negatively affect the inhibitory power when compared to corresponding fatty acyl hydroxamic acids. This strong evidence suggests that this compound would likely be an effective inhibitor of urease.
Peptidoglycan N-acetylglucosamine deacetylases are bacterial enzymes that remove the acetyl group from N-acetylglucosamine residues in peptidoglycan, a major component of the bacterial cell wall. This modification can confer resistance to host lysozymes and is considered a virulence factor in some pathogenic bacteria. These enzymes are metalloenzymes, often containing zinc in their active site.
The peptidoglycan N-acetylglucosamine deacetylase Bc1974 from Bacillus cereus has been shown to be a target for metalloenzyme inhibitors. A study on the crystal structures of the catalytic domain of Bc1974 revealed that it can be inhibited by known metalloenzyme inhibitors and amino acid hydroxamates that target the active site metal. This finding strongly indicates that this compound, as an amino acid hydroxamate, has the potential to inhibit this class of bacterial deacetylases. The hydroxamic acid moiety would likely chelate the zinc ion in the active site of Bc1974, leading to the inhibition of its enzymatic activity.
Inhibition of Zinc-Dependent Metalloenzymes
Other Relevant Metalloenzymes (e.g., Ribonucleotide Reductase, LpxC, Botulinum Neurotoxin A Protease)
The hydroxamate functional group (-CONHOH) is a powerful chelating agent for metal ions and is a common feature in the design of inhibitors for metalloenzymes.
Ribonucleotide Reductase (RNR): This enzyme is crucial for DNA synthesis and contains a metal cofactor, often iron, which is essential for its catalytic activity involving a free radical mechanism. Hydroxamic acids, such as the well-known drug hydroxyurea, are established inhibitors of RNR. nih.govaacrjournals.org Their mechanism often involves quenching the tyrosyl free radical necessary for the enzyme's function or chelating the iron atoms in the active site, thereby inactivating the enzyme. aacrjournals.orgdntb.gov.ua Aromatic hydroxamic acids, particularly those with adjacent hydroxyl groups on the benzene (B151609) ring, have been shown to be potent inhibitors of RNR. aacrjournals.orgaacrjournals.org
LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase): LpxC is an essential zinc-dependent deacetylase in the biosynthetic pathway of lipid A, a critical component of the outer membrane of Gram-negative bacteria. nih.govduke.edu This makes it a prime target for novel antibiotics. Inhibitors containing a hydroxamate group are among the most potent LpxC inhibitors identified. duke.edu The hydroxamate moiety acts as a strong zinc-binding group (ZBG), coordinating with the catalytic Zn(II) ion in the enzyme's active site and preventing the binding and deacetylation of the natural substrate. duke.edunih.gov
Botulinum Neurotoxin A (BoNT/A) Protease: The light chain of BoNT/A is a zinc-dependent endopeptidase that cleaves specific proteins involved in neurotransmitter release, causing paralysis. nih.govnih.gov Its mechanism of toxicity is directly tied to this proteolytic activity. Small-molecule inhibitors featuring a hydroxamate group have been developed to target this enzyme. nih.govnih.gov These inhibitors function by directly chelating the essential Zn(II) ion within the protease's active site, thereby blocking its catalytic function. nih.govnih.gov
Kinetic Characterization of Enzyme Inhibition (e.g., determination of K_i, IC_50 values, inhibition mechanism type)
The potency of an enzyme inhibitor is quantified by kinetic parameters such as the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC_50). The K_i value reflects the binding affinity of the inhibitor to the enzyme, while the IC_50 value indicates the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions. sigmaaldrich.com
For metalloenzyme inhibitors of the hydroxamate class, these values are determined through in vitro enzymatic assays. For example, hydroxamate-based inhibitors of LpxC have demonstrated IC_50 values in the nanomolar range. nih.gov Similarly, inhibitors developed for BoNT/A protease, such as 4-chlorocinnamic hydroxamate, show IC_50 values in the micromolar range. nih.gov Many of these hydroxamate inhibitors act as competitive inhibitors, where the inhibitor directly competes with the substrate for binding to the enzyme's active site. duke.edu Some inhibitors of BoNT/A have also been shown to exhibit slow-binding kinetics, a desirable property that can lead to a more prolonged duration of action. nih.gov
Below is a table of representative kinetic data for various hydroxamate inhibitors against their target metalloenzymes, illustrating the typical potency of this class of compounds.
| Inhibitor | Target Enzyme | Parameter | Value | Inhibition Type |
|---|---|---|---|---|
| BB-78484 | LpxC | IC_50 | 400 ± 90 nM | Not Specified |
| BB-78485 | LpxC | IC_50 | 160 ± 70 nM | Not Specified |
| 4-chlorocinnamic hydroxamate | BoNT/A Protease | IC_50 | 15 µM | Not Specified |
| 2,4-dichlorocinnamic acid hydroxamate | BoNT/A Protease | IC_50 | Potent (Value not specified) | Slow-Binding |
| CRATKML (peptide-based) | BoNT/A Protease | K_i | 2 µM | Competitive |
| 2-mercapto-3-phenylpropionyl-RATKML | BoNT/A Protease | K_i | 330 nM | Competitive |
Molecular Basis of Enzyme-Inhibitor Recognition
Active Site Interactions and Zinc-Binding Group (ZBG) Role
The inhibitory activity of aminohydroxamic acids against zinc metalloenzymes is primarily driven by the interaction of the hydroxamate functional group with the catalytic zinc ion. This group typically acts as a bidentate ligand, with both the carbonyl and hydroxyl oxygens coordinating the Zn(II) ion. acs.orgnih.gov This high-affinity interaction often displaces a water molecule that is essential for catalysis. nih.gov
In the active site of LpxC, the hydroxamate moiety of inhibitors chelates the zinc ion, which is also coordinated by histidine and aspartate residues of the enzyme. nih.govfrontiersin.org Furthermore, hydrogen bonds are often formed between the inhibitor and key amino acid residues in the active site, such as a glutamate (B1630785) that functions as a general base in the catalytic mechanism, further stabilizing the enzyme-inhibitor complex. nih.govduke.edu
Exploration of Substrate Mimicry and Specificity Determinants
While the hydroxamate group provides the core binding interaction with the catalytic metal ion, the rest of the inhibitor's structure is crucial for specificity and potency. This "scaffold" is designed to mimic the natural substrate of the enzyme, allowing it to fit snugly into the active site. nih.gov
For LpxC, potent inhibitors often possess a hydrophobic tail that occupies a unique hydrophobic passage in the enzyme, mimicking the myristoyl acyl chain of the natural substrate. duke.edu The specificity of these inhibitors is determined by the length and character of this tail and how well it complements the shape and properties of the binding pocket.
In the case of BoNT/A protease, which cleaves the SNAP-25 protein, inhibitors are designed to mimic the peptide structure of the substrate. The scaffold of the inhibitor makes contact with various "subsites" (S1, S2, S1', etc.) within the enzyme's active site that normally accommodate the amino acid side chains of the substrate. The interactions between the inhibitor's side groups and these subsites are critical determinants of binding affinity and selectivity. For instance, the presence of a group that can interact favorably with Arg 363 in a subpocket of the BoNT/A active site was shown to increase inhibitor potency. nih.gov
Modulation of Biological Processes in Model Systems
Growth Inhibition in Microbial Cultures (e.g., Bacillus subtilis)
While specific data on the effect of this compound on Bacillus subtilis is not available in the reviewed literature, the growth of this bacterium is known to be inhibited by a variety of small molecules. nih.govumich.edu For instance, certain basic dyes and the adenosine (B11128) analog cordycepin (B1669437) have been shown to inhibit the growth of B. subtilis. nih.govumich.edu Additionally, some D-amino acids have been reported to inhibit biofilm formation and can be growth-inhibitory, an effect attributed to interference with protein synthesis. harvard.edu Lipopeptides extracted from certain strains of B. subtilis can also inhibit the growth of fungi. nih.gov Given that aminohydroxamic acids can target essential metalloenzymes, it is plausible that such compounds could exhibit growth-inhibitory effects on bacteria, but direct experimental evidence for this compound against B. subtilis is currently lacking.
Biochemical Pathway Perturbations in Cellular Assays (non-human cell lines)
Comprehensive searches of available scientific literature did not yield specific studies investigating the biochemical pathway perturbations of "this compound" in non-human cell lines. Consequently, detailed research findings and data tables on its effects on cellular pathways in such models are not available at this time.
While research into related hydroxamic acid compounds has suggested potential mechanisms of action, such as histone deacetylase (HDAC) inhibition, these findings are not directly applicable to "this compound" without specific experimental validation. The existing literature primarily focuses on the synthesis of "this compound" or its potential as a urease inhibitor, rather than its effects on intracellular signaling or metabolic pathways in non-human cellular assays.
Further research is required to elucidate the specific interactions and biochemical effects of "this compound" at the cellular level in non-human model systems.
Computational and Structural Biology Research
Molecular Docking Simulations of 2-Amino-N-hydroxypentanamide with Target Enzymes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of action of a ligand with its target protein. A thorough search of scientific databases did not yield any specific studies detailing the molecular docking of this compound with any particular enzyme targets. Such research would be invaluable in identifying potential protein partners and elucidating the structural basis of its activity.
Quantum Chemical Studies on Electronic Structure and Reactivity (e.g., DFT, Hirshfeld Population Analysis)
Quantum chemical studies, such as Density Functional Theory (DFT) and Hirshfeld population analysis, provide deep insights into the electronic properties of a molecule, including its charge distribution, orbital energies, and reactivity. These computational methods are essential for understanding a compound's intrinsic chemical behavior. At present, there are no published studies that specifically apply these quantum chemical methods to this compound.
Molecular Dynamics Simulations to Elucidate Binding Dynamics and Conformational Changes
Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target protein over time. This technique is critical for understanding the stability of protein-ligand complexes and the intricate dynamics of their interactions. No specific MD simulation studies focused on this compound in complex with a biological target have been identified in the current body of scientific literature.
X-ray Crystallography and NMR Spectroscopy for Detailed Complex Structures (e.g., enzyme-inhibitor complexes)
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold-standard experimental techniques for determining the three-dimensional structure of molecules and their complexes at atomic resolution. These methods provide definitive evidence of binding modes and intermolecular interactions. A review of the Protein Data Bank and other structural databases, as well as the broader scientific literature, did not uncover any deposited crystal or solution structures of this compound in complex with an enzyme or any other biological macromolecule.
Structure-Activity Relationship (SAR) Derivation from Computational and Experimental Data
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity. The development of SAR for this compound and its analogs would require a substantial body of experimental and computational data, which is currently not available. Future research in this area would be contingent on the synthesis and biological evaluation of a series of related compounds, coupled with the computational and structural studies mentioned above.
Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Compound and Complex Characterization (e.g., NMR, Mass Spectrometry, UV-Vis Spectrophotometry)
Spectroscopic techniques are indispensable for the detailed characterization of 2-amino-N-hydroxypentanamide and its metallic derivatives. These methods provide insights into the molecular structure, bonding, and electronic properties of the compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR are utilized to identify the different chemical environments of the hydrogen and carbon atoms within the molecule.
In a typical ¹H NMR spectrum, distinct signals would be expected for the protons of the ethyl group (a triplet and a quartet), the methine protons, and the protons of the amino and hydroxamic acid groups. The chemical shifts of the amide and hydroxyl protons can be sensitive to the solvent and temperature.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule, with characteristic signals for the carbonyl carbon, the carbon atoms of the ethyl group, and the carbons bearing the amino and hydroxyl groups. The study of related aminohydroxamic acids has demonstrated the utility of NMR in confirming their structures. For instance, in the investigation of 2-amino-N-hydroxypropanamide, NMR was used to study its interaction with metal ions like vanadium(V) researchgate.net.
Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition.
Under electrospray ionization (ESI), the compound is expected to be detected as a protonated molecule [M+H]⁺.
Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation pathways, such as the loss of ammonia (B1221849) (NH₃), water (H₂O), or the hydroxamic acid group. The fragmentation of amino acids and their derivatives typically involves the loss of small neutral molecules, and the resulting fragment ions can be used to confirm the structure of the parent molecule nih.govresearchgate.net.
UV-Vis Spectrophotometry is particularly useful for studying the formation of metal complexes with this compound. While the ligand itself may not exhibit strong absorption in the visible region, the formation of complexes with transition metal ions often results in the appearance of new absorption bands.
The complexation with metal ions such as copper(II), nickel(II), or iron(III) can be monitored by observing changes in the UV-Vis spectrum. The position and intensity of the d-d electronic transition bands in the visible region can provide information about the coordination geometry of the metal ion in the complex uvt.ro.
Spectrophotometric titrations, where the absorbance is monitored as a function of pH or ligand-to-metal ratio, can be used to determine the stoichiometry and stability constants of the formed complexes researchgate.net. For example, studies on copper(II) complexes with other amino acids have shown distinct absorption maxima that are indicative of the coordination environment uvt.ro.
| Technique | Information Obtained | Expected Observations for this compound |
| ¹H NMR | Chemical environment of protons | Signals for ethyl, methine, amino, and hydroxamic acid protons. |
| ¹³C NMR | Carbon skeleton of the molecule | Resonances for carbonyl, ethyl, and methine carbons. |
| Mass Spectrometry (MS) | Molecular weight and structural fragments | Detection of [M+H]⁺ and characteristic fragmentation patterns. |
| UV-Vis Spectrophotometry | Formation and geometry of metal complexes | Appearance of new absorption bands upon complexation with transition metals. |
Chromatographic Methods for Purification, Purity Assessment, and Quantitative Analysis (e.g., HPLC, LC-MS)
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of amino acids and their derivatives. Due to the polar nature of this compound, several HPLC modes can be utilized.
Reversed-Phase HPLC (RP-HPLC) can be challenging due to the poor retention of polar analytes like amino acids. To overcome this, derivatization with a hydrophobic reagent or the use of ion-pairing agents in the mobile phase is often necessary bevital.nomyfoodresearch.comresearchgate.net.
Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the separation of highly polar compounds helixchrom.commdpi.com. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent, which allows for the retention and separation of polar analytes helixchrom.commdpi.com.
Detection in HPLC is typically achieved using UV-Vis detectors, especially after derivatization to introduce a chromophore, or with more universal detectors like evaporative light scattering detectors (ELSD) helixchrom.com.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is ideal for the quantitative analysis of this compound in complex matrices.
LC-MS methods for amino acid analysis often utilize HILIC for chromatographic separation to achieve good retention and compatibility with mass spectrometry mdpi.com.
The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, allowing for the quantification of the analyte at low concentrations nih.gov. LC-MS/MS methods have been successfully developed for the analysis of a wide range of amino acids in biological fluids without the need for derivatization thermofisher.com.
| Method | Principle | Application for this compound |
| RP-HPLC | Separation based on hydrophobicity. | Requires derivatization or ion-pairing agents for retention. |
| HILIC | Separation of polar compounds. | Suitable for direct analysis without derivatization. |
| LC-MS | HPLC separation with mass spectrometric detection. | Highly sensitive and selective quantitative analysis. |
Potentiometric Titration for Acid-Base and Metal Complexation Studies
Potentiometric titration is a fundamental technique for determining the acid-base properties of this compound and the stability constants of its metal complexes in solution jmaterenvironsci.comeijppr.comnih.gov. This method involves monitoring the pH of a solution as a titrant of known concentration is added.
The titration of this compound with a strong base would allow for the determination of its protonation constants (pKa values). The molecule possesses two main ionizable groups: the amino group and the hydroxamic acid group. The titration curve would exhibit distinct equivalence points corresponding to the deprotonation of these functional groups.
When a metal ion is introduced into the solution, the titration curve is shifted to lower pH values, indicating the formation of metal complexes through the displacement of protons jmaterenvironsci.comeijppr.com. By analyzing the titration data in the presence and absence of the metal ion, the stoichiometry and stability constants of the resulting complexes can be calculated using specialized computer programs jmaterenvironsci.com.
For instance, a potentiometric study on the closely related 2-amino-N-hydroxyhexanamide revealed its protonation constants and the stability constants of its complexes with Co(II), Ni(II), and Cu(II) ekb.eg. It is expected that this compound would exhibit similar complex-forming abilities.
The stability of metal complexes with aminohydroxamic acids is influenced by factors such as the nature of the metal ion and the pH of the solution. The Irving-Williams series, which describes the relative stabilities of complexes of divalent metal ions, is often followed ekb.eg.
| Parameter | Method of Determination | Significance |
| Protonation Constants (pKa) | Potentiometric titration of the free ligand. | Characterizes the acid-base properties of the molecule. |
| Stability Constants (log β) | Potentiometric titration in the presence of metal ions. | Quantifies the strength of the metal-ligand interaction. |
Broader Research Implications and Future Directions
2-Amino-N-hydroxypentanamide as a Chemical Probe for Fundamental Enzyme Function Research
A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The core functional group of this compound, the hydroxamic acid moiety (-C(=O)N-OH), is a well-established metal-binding group (MBG). mdpi.comnih.gov This feature makes it an ideal starting point for developing chemical probes for metalloenzymes, which constitute a significant portion of all enzymes and are crucial for countless physiological processes. nih.gov
The hydroxamic acid group can act as a bidentate chelator, forming stable complexes with transition metal ions like Zinc (Zn²⁺), Iron (Fe³⁺), and Copper (Cu²⁺) that are often found in the active sites of these enzymes. nih.govacs.org By occupying the active site and coordinating with the catalytic metal ion, this compound can serve as a reversible inhibitor, allowing researchers to study the consequences of blocking a specific enzyme's function in a controlled manner. researchgate.netjournalagent.com
To enhance its utility as a probe, the this compound scaffold could be synthetically modified to incorporate reporter tags, such as fluorescent molecules or biotin. This would enable researchers to visualize the localization of the target enzyme within cells, or to isolate and identify the enzyme and its binding partners. Furthermore, by creating activity-based probes that form a covalent bond with the target enzyme upon binding, researchers can permanently label and identify active enzyme populations within complex biological samples. biorxiv.org The versatility of the hydrazine (B178648) and hydroxylamine (B1172632) functionalities, closely related to the hydroxamic acid group, has been demonstrated in creating probes that can target a broad range of enzymes through various chemical mechanisms. biorxiv.org
Conceptual Framework for Designing Novel Metalloenzyme Inhibitors for Research Purposes
The development of specific and potent metalloenzyme inhibitors is a major goal in medicinal chemistry and chemical biology. mdpi.commdpi.com The general design principle for such inhibitors involves a pharmacophore model that typically consists of two main components: a metal-binding group (MBG) and a "backbone" or "scaffold" that provides specificity. nih.govnih.gov
The Metal-Binding Group (MBG): The hydroxamic acid moiety in this compound serves as the MBG. mdpi.com Its ability to chelate the active site metal ion is the primary mechanism of inhibition for many metalloenzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). nih.govnih.gov
The Scaffold: The selectivity of a metalloenzyme inhibitor is largely determined by the rest of the molecule—the scaffold. nih.govnih.gov This part of the inhibitor makes specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions) with the amino acid residues lining the enzyme's active site pocket. nih.gov For this compound, the aminopentanamide portion constitutes this scaffold. By modifying this scaffold, researchers can tailor the inhibitor to fit the unique topology of a specific enzyme's active site, thereby increasing its potency and selectivity. nih.govnih.gov
The development of vast libraries of hydroxamic acid-based inhibitors, originally for targets like MMPs, has provided a rich intellectual and chemical resource for designing new inhibitors against other metalloenzymes. nih.gov This framework allows for the rational design of novel research tools to probe the function of virtually any target metalloenzyme.
| Enzyme Class | Active Site Metal Ion | Function | Hydroxamic Acid Inhibitor Example |
|---|---|---|---|
| Histone Deacetylases (HDACs) | Zn²⁺ | Gene expression regulation | Vorinostat (SAHA) |
| Matrix Metalloproteinases (MMPs) | Zn²⁺ | Extracellular matrix remodeling | Marimastat |
| Lipoxygenases (LOX) | Fe³⁺ | Inflammatory mediator synthesis | Zileuton (a hydroxyurea, related to hydroxamates) |
| Tyrosinase | Cu²⁺ (dicopper center) | Melanin (B1238610) synthesis | Benzohydroxamic acid |
| Urease | Ni²⁺ | Urea (B33335) hydrolysis | Acetohydroxamic acid |
Exploring Structural Homologs and Isoforms of this compound in Academic Research
To fully understand the structure-activity relationship (SAR) of a chemical probe or inhibitor, researchers systematically synthesize and evaluate structural analogs. nih.gov For this compound, several modifications could be explored in an academic research setting to probe enzyme-inhibitor interactions.
Chain Length Variation: The five-carbon chain of the pentanamide (B147674) backbone could be lengthened or shortened. This would alter the molecule's flexibility and the positioning of the amino and hydroxamate groups within the enzyme's active site, providing insight into the optimal linker length for a given target. nih.gov
Modification of the Amino Group: The primary amino group can be acylated or alkylated to introduce different functional groups. This could lead to new interactions with the enzyme surface and alter the compound's physicochemical properties, such as solubility and cell permeability.
Stereochemistry: The alpha-carbon (the carbon atom adjacent to the carbonyl group) in this compound is a chiral center. Synthesizing and testing the individual (R) and (S) enantiomers is crucial, as biological systems are often highly stereoselective. One enantiomer may bind to a target enzyme with significantly higher affinity than the other, providing valuable information about the three-dimensional arrangement of the active site.
These explorations are facilitated by various synthetic methodologies that allow for the construction of diverse hydroxamic acid derivatives from precursors like carboxylic acids, esters, or aldehydes. allresearchjournal.commdpi.com
| Modification Type | Example Analog | Research Rationale |
|---|---|---|
| Alkyl Chain Length | 2-Amino-N-hydroxybutanamide | Investigate the effect of linker length on binding affinity. |
| Alkyl Chain Length | 2-Amino-N-hydroxyhexanamide | Probe for additional hydrophobic interactions in a larger active site. |
| Amino Group Modification | 2-(Acetylamino)-N-hydroxypentanamide | Assess the role of the primary amine in binding and alter hydrogen bonding capacity. |
| Stereoisomerism | (R)-2-Amino-N-hydroxypentanamide | Determine the stereochemical preference of the target enzyme's active site. |
| Stereoisomerism | (S)-2-Amino-N-hydroxypentanamide | Compare binding potency against the (R)-enantiomer and the racemic mixture. |
Unexplored Biological Systems and Enzyme Targets for this compound in Academic Research
While hydroxamic acids are well-known inhibitors of enzymes like HDACs and MMPs, their metal-chelating ability makes them potential inhibitors for a much wider range of metalloenzymes. acs.orgsemanticscholar.orgallresearchjournal.com The simple structure of this compound makes it an attractive scaffold for initial screening against less-studied or entirely unexplored enzyme targets.
Potential areas for future investigation include:
Bacterial Metalloenzymes: Many essential bacterial enzymes are metalloenzymes, making them attractive targets for new antibacterial agents. unimi.it An example is UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a zinc-dependent enzyme crucial for lipid A biosynthesis in Gram-negative bacteria. nih.govacs.org
Parasitic Enzymes: Pathogens like Plasmodium falciparum (which causes malaria) rely on metalloenzymes such as 1-deoxy-d-xylulose (B118218) 5-phosphate reductoisomerase (DXR) for survival. acs.orgscienceopen.com
Metallo-β-lactamases: These zinc-dependent enzymes are a major cause of bacterial resistance to β-lactam antibiotics. Developing hydroxamic acid-based inhibitors for these enzymes is an active area of research to combat antibiotic resistance. researchgate.netmdpi.com
Ribonucleotide Reductase: This enzyme, which is essential for DNA synthesis, often contains an iron cofactor and is a target in cancer research. journalagent.com
Screening this compound and a library of its analogs against these and other metalloenzymes could uncover novel biological activities and provide starting points for the development of new research tools. semanticscholar.org
Challenges and Opportunities in Hydroxamic Acid Research Methodologies
Despite their broad utility, the use of hydroxamic acids in research is not without its challenges. Methodological awareness is key to generating reliable and interpretable data.
Challenges:
Metabolic Instability: Hydroxamic acids can be susceptible to hydrolysis back to the parent carboxylic acid and hydroxylamine under physiological conditions. nih.gov They can also undergo metabolic processes like glucuronidation, which can lead to rapid clearance and a short biological half-life. nih.gov
Potential for Mutagenicity: A significant concern in the development of hydroxamic acids is their potential for mutagenicity. This is often attributed to the in vivo conversion of the hydroxamic acid to a reactive isocyanate via the Lossen rearrangement. acs.orgnih.gov
Off-Target Effects: Due to the ubiquitous nature of metalloenzymes, achieving high selectivity for a single target can be difficult. An inhibitor designed for one zinc-containing enzyme might also inhibit other, unrelated zinc enzymes, leading to confounding results. nih.gov
Opportunities:
Advanced Synthetic Methods: The development of new synthetic routes, including solid-phase synthesis and biocatalytic methods, is making it easier to create diverse libraries of hydroxamic acid derivatives for screening. nih.govresearchgate.netbenthamdirect.com These methods can improve yields and allow for the creation of more complex and specific molecules. eurjchem.comnih.gov
Bioisosteric Replacement: To mitigate some of the liabilities of the hydroxamic acid group, researchers are exploring bioisosteres—different functional groups that can mimic the metal-binding properties of the hydroxamate but with improved metabolic stability or safety profiles. acs.org
Structural Biology and Computational Modeling: Advances in X-ray crystallography, NMR spectroscopy, and computational docking simulations are providing unprecedented insight into how hydroxamic acid-based inhibitors bind to their target enzymes. researchgate.netnih.gov This structural information is invaluable for the rational design of more potent and selective second-generation inhibitors.
By addressing these challenges and leveraging new methodological opportunities, the research community can continue to unlock the full potential of hydroxamic acids like this compound as powerful tools for chemical biology.
Q & A
Q. What are the standard synthetic routes for 2-amino-N-hydroxypentanamide, and how can purity be optimized?
this compound is synthesized via hydroxamic acid formation, typically involving the reaction of hydroxylamine with a suitable ester or acyl chloride precursor. While specific protocols for this compound are not detailed in the provided evidence, analogous methods (e.g., amidation in DMSO or DMF with controlled stoichiometry) can be adapted . Purity optimization involves flash column chromatography (e.g., 20% EtOAc/hexanes) and recrystallization, validated by NMR (<sup>1</sup>H/<sup>13</sup>C) and mass spectrometry (MS) to confirm molecular ion peaks and absence of side products .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR spectroscopy : <sup>1</sup>H NMR identifies proton environments (e.g., hydroxamic acid NH at δ 8–10 ppm), while <sup>13</sup>C NMR confirms carbonyl (C=O) and aliphatic carbons .
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular formula via [M+H]<sup>+</sup> or [M–H]<sup>–</sup> ions. Fragmentation patterns distinguish structural isomers .
- HPLC : Reverse-phase HPLC with UV detection (λ ~210–260 nm) monitors purity and stability under aqueous conditions .
Q. How does pH influence the stability of this compound in aqueous solutions?
The compound’s hydroxamic acid group is pH-sensitive. Under acidic conditions (pH < 4), protonation of the hydroxylamine group reduces stability, while alkaline conditions (pH > 8) promote hydrolysis. Buffered solutions (pH 6–7) at 4°C are optimal for short-term storage, validated by periodic HPLC analysis .
Advanced Research Questions
Q. What methodologies are used to quantify metal-ligand complexation equilibria involving this compound?
Potentiometric titration at constant ionic strength (e.g., 0.5 M KCl) and 25°C is the gold standard. Titration curves are analyzed using software (e.g., HyperQuad) to calculate stepwise formation constants (logβ) for complexes with Co<sup>2+</sup>, Ni<sup>2+</sup>, and Cu<sup>2+</sup>. Competitive experiments with EDTA validate selectivity .
Q. How do structural modifications (e.g., alkyl chain length) affect the chelation efficiency of hydroxamic acid derivatives?
Comparative studies with analogs (e.g., 2-amino-N-hydroxyacetamide) reveal that longer alkyl chains (e.g., pentanamide vs. acetamide) enhance hydrophobic interactions with metal ions, increasing logβ values for Cu<sup>2+</sup> by ~1–2 orders of magnitude. Molecular dynamics simulations (e.g., Gaussian 09) model steric and electronic effects .
Q. What experimental strategies resolve contradictions in reported stability constants for metal-hydroxamate complexes?
Discrepancies arise from variations in ionic strength, temperature, or ligand:metal ratios. Researchers should:
Q. How can this compound be applied in studying enzyme inhibition or metalloprotein interactions?
The compound’s metal-chelating properties make it a candidate for inhibiting metalloenzymes (e.g., urease or matrix metalloproteinases). Competitive inhibition assays (e.g., IC50 determination via Michaelis-Menten kinetics) and X-ray crystallography of enzyme-ligand complexes are recommended .
Q. What computational tools predict the biological activity or toxicity profile of hydroxamic acid derivatives?
- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability (e.g., SwissADME).
- Docking simulations (AutoDock Vina) : Screen against target proteins (e.g., histone deacetylases) to prioritize in vitro testing .
- Toxicity prediction : Tools like ProTox-II assess hepatotoxicity or mutagenicity based on structural alerts .
Methodological Best Practices
Q. How should researchers design experiments to study substituent effects on hydroxamic acid reactivity?
- Controlled synthesis : Systematically vary substituents (e.g., alkyl chain length, electron-withdrawing groups).
- Kinetic studies : Monitor reaction rates (e.g., metal binding via stopped-flow spectrophotometry).
- Statistical analysis : Apply ANOVA to differentiate steric vs. electronic contributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
